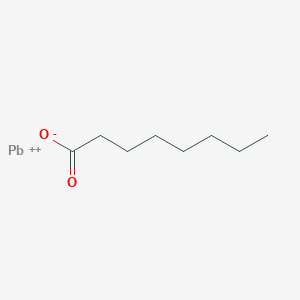
Octanoic acid, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, lead salt is a useful research compound. Its molecular formula is C16H30O4Pb and its molecular weight is 350 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
- Paints and Surface Coatings
- Fabricated Metal Products
- Construction Industry
Pharmaceutical Applications
-
Pharmaceutical Formulations
- Research indicates that octanoic acid and its salts can be formulated for therapeutic applications. For instance, octanoic acid has been explored for treating involuntary tremors associated with various conditions, including Parkinson's disease and multiple sclerosis .
- The formulations can be administered intravenously or through mechanical devices designed for controlled release, enhancing their therapeutic efficacy .
- Antimicrobial Agents
Environmental Considerations
The environmental impact of octanoic acid, lead salt is a significant concern due to the toxicity associated with lead compounds. Assessments have shown that while the organic components are biodegradable, the presence of lead poses risks to aquatic ecosystems. Studies indicate that lead dioctanoate undergoes limited biodegradation but the fatty acid component itself is readily biodegradable .
Biodegradation Study Results
Case Studies
-
Case Study on Paint Formulation :
- A study conducted on the use of lead dioctanoate in industrial paint formulations demonstrated improved drying times and enhanced durability compared to formulations without this additive. This study highlighted its effectiveness as a drying agent under various environmental conditions.
-
Therapeutic Applications :
- Clinical trials investigating the use of octanoic acid formulations for treating essential tremors showed promising results, indicating that patients experienced significant relief from symptoms when treated with controlled doses of octanoic acid or its salts combined with other therapeutic agents .
Eigenschaften
CAS-Nummer |
15696-43-2 |
|---|---|
Molekularformel |
C16H30O4Pb |
Molekulargewicht |
350 g/mol |
IUPAC-Name |
lead(2+);octanoate |
InChI |
InChI=1S/C8H16O2.Pb/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+2/p-1 |
InChI-Schlüssel |
DSSXKBBEJCDMBT-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(=O)[O-].[Pb+2] |
Kanonische SMILES |
CCCCCCCC(=O)[O-].[Pb+2] |
Key on ui other cas no. |
15696-43-2 |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
124-07-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















